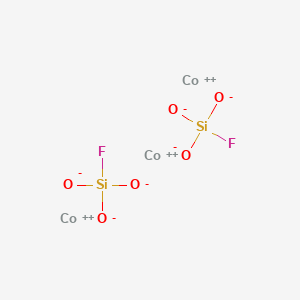

Cobalt(2+);fluoro(trioxido)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cobalt(2+);fluoro(trioxido)silane” is a compound involving cobalt and silane . Cobalt fluorides have been highlighted in organofluorine chemistry for their preparation and reactivity . They are useful reagents for the preparation of a wide array of highly fluorinated organic molecules .

Synthesis Analysis

Cobalt fluorides are used in the preparation of highly fluorinated organic molecules . They are synthesized through various methods, including electrochemical fluorination . A cobalt-catalyzed enantioselective C(sp3)–C(sp3) coupling has been reported, which is significant in organic synthesis . Additionally, cobalt-catalyzed synthesis of silyl ethers via cross-dehydrogenative coupling between alcohols and hydrosilanes has been documented .Molecular Structure Analysis

The molecular structure of cobalt fluorides has been studied using UV-Vis spectroscopy and FTIR . The characteristic bands of strain and stretching of the NH3 molecule present in the compound were identified by FTIR . In the UV-Vis, two bands referring to the electronic transitions were identified .Physical And Chemical Properties Analysis

Cobalt is a transition metal with the most common oxidation states being +2 and +3 . It is stable to atmospheric oxygen unless heated . Cobalt fluorides, like CoF3, are known for their high reactivity .Mechanism of Action

Future Directions

The future directions in the field of cobalt fluorides involve the development of more sustainable and economic processes . These compounds have potential utility in optical materials . The development of hydrophobic paper substrates using silane and sol–gel based processes is also an area of interest .

properties

IUPAC Name |

cobalt(2+);fluoro(trioxido)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2FO3Si/c;;;2*1-5(2,3)4/q3*+2;2*-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZLBTLTDPCFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Co+2].[Co+2].[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3F2O6Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923268 |

Source

|

| Record name | Cobalt(2+) fluorosilanetris(olate) (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+);fluoro(trioxido)silane | |

CAS RN |

12021-67-9 |

Source

|

| Record name | Cobalt(2+) fluorosilanetris(olate) (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[6-(hydroxyimino)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl]acetamide](/img/structure/B3089849.png)

![1-Pyrrolidinecarboxylic acid, 2-[(1R,2R)-1-Methoxy-2-Methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]aMino]propyl]-, 1,1-diMethylethyl ester, (2S)-](/img/structure/B3089892.png)